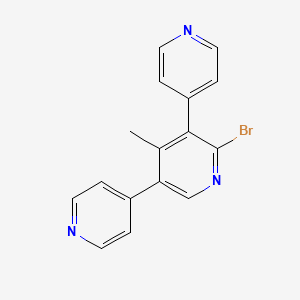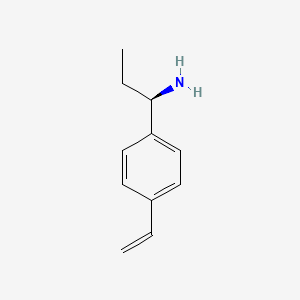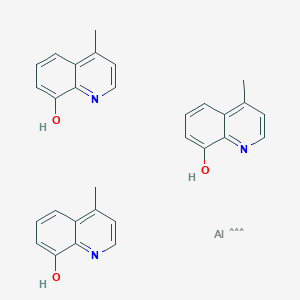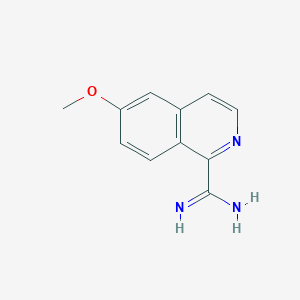
6-Methoxyisoquinoline-1-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxyisoquinoline-1-carboximidamide is a chemical compound with the molecular formula C11H11N3O It is a derivative of isoquinoline, featuring a methoxy group at the 6-position and a carboximidamide group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxyisoquinoline-1-carboximidamide typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxyisoquinoline.
Formation of Carboximidamide Group: The carboximidamide group can be introduced through a reaction with cyanamide under acidic conditions, followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor the desired reaction pathway.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxyisoquinoline-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboximidamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of 6-hydroxyisoquinoline-1-carboximidamide.
Reduction: Formation of 6-methoxyisoquinoline-1-amine.
Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Methoxyisoquinoline-1-carboximidamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Methoxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxyisoquinoline: Lacks the carboximidamide group but shares the methoxy substitution.
6-Methoxyquinoline: Similar structure but with a quinoline core instead of isoquinoline.
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: A reduced form of isoquinoline with a methoxy group.
Uniqueness
6-Methoxyisoquinoline-1-carboximidamide is unique due to the presence of both the methoxy and carboximidamide groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in biological systems and makes it a valuable compound in medicinal chemistry and organic synthesis.
Propiedades
Fórmula molecular |
C11H11N3O |
|---|---|
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
6-methoxyisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C11H11N3O/c1-15-8-2-3-9-7(6-8)4-5-14-10(9)11(12)13/h2-6H,1H3,(H3,12,13) |
Clave InChI |
LFBALBFFPQCZFU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(=NC=C2)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



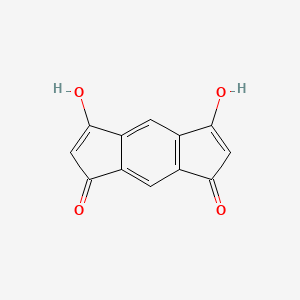
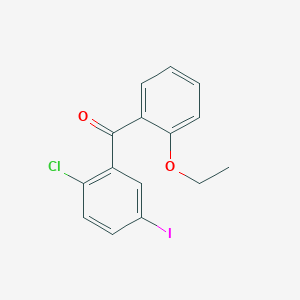
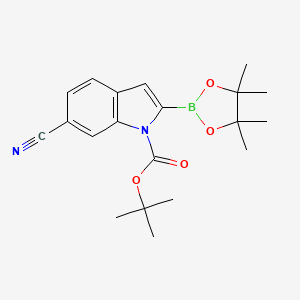
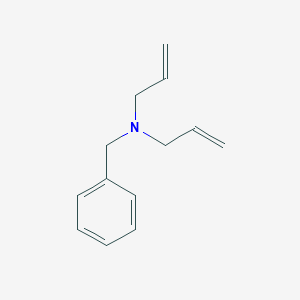
![3-Ethylbenzo[d]isoxazol-7-amine](/img/structure/B13139837.png)

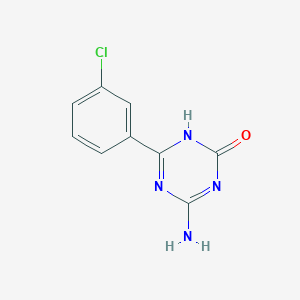
![5-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13139848.png)

